4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine is a synthetic compound designed as a potent and selective agonist for the cannabinoid receptor []. This compound, also known as WIN 55,212-2, exhibits high affinity for the cannabinoid receptor, specifically the CB1 subtype, and has been instrumental in advancing our understanding of the endocannabinoid system and its role in various physiological processes.
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine features a distinct molecular structure crucial for its activity. It includes a morpholine ring connected through an ethanethioyl linker to a benzodioxin moiety. This arrangement, particularly the spatial orientation of the morpholine nitrogen, plays a vital role in its interaction with the cannabinoid receptor [].
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine exerts its effects by acting as an agonist at cannabinoid receptors []. Binding to these receptors, primarily the CB1 subtype, triggers a cascade of intracellular signaling events. This activation modulates neurotransmitter release and influences various physiological processes, including pain perception, appetite regulation, mood, and memory.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9